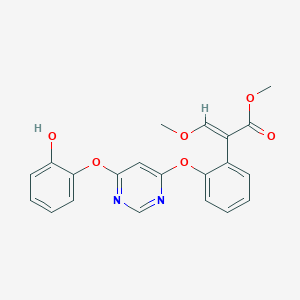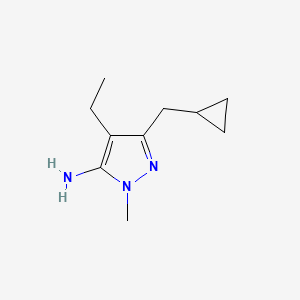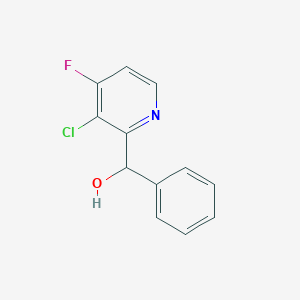
(4-(tert-Butyl)pyridin-2-yl)(phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(tert-Butyl)pyridin-2-yl)(phenyl)methanol is an organic compound that features a pyridine ring substituted with a tert-butyl group and a phenylmethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(tert-Butyl)pyridin-2-yl)(phenyl)methanol typically involves the reaction of 4-(tert-butyl)pyridine with benzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic addition of the pyridine to the aldehyde group, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(4-(tert-Butyl)pyridin-2-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The tert-butyl group or the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can produce a secondary alcohol.
Aplicaciones Científicas De Investigación
(4-(tert-Butyl)pyridin-2-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which (4-(tert-Butyl)pyridin-2-yl)(phenyl)methanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
4-(tert-Butyl)pyridine: Similar in structure but lacks the phenylmethanol moiety.
Phenylmethanol: Contains the phenylmethanol group but lacks the pyridine ring.
4-(tert-Butyl)benzyl alcohol: Similar but with a benzyl alcohol group instead of the pyridine ring.
Uniqueness
(4-(tert-Butyl)pyridin-2-yl)(phenyl)methanol is unique due to the combination of the tert-butyl group, pyridine ring, and phenylmethanol moiety, which imparts distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C16H19NO |
|---|---|
Peso molecular |
241.33 g/mol |
Nombre IUPAC |
(4-tert-butylpyridin-2-yl)-phenylmethanol |
InChI |
InChI=1S/C16H19NO/c1-16(2,3)13-9-10-17-14(11-13)15(18)12-7-5-4-6-8-12/h4-11,15,18H,1-3H3 |
Clave InChI |
PACNMIHXYWBCJS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=NC=C1)C(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[(1-Methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13081914.png)

![N-[1-(2-fluorophenyl)ethyl]cyclopentanamine](/img/structure/B13081932.png)

![3-[(3-Methylbutan-2-yl)oxy]azetidine](/img/structure/B13081936.png)

![4-Bromo-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13081944.png)
